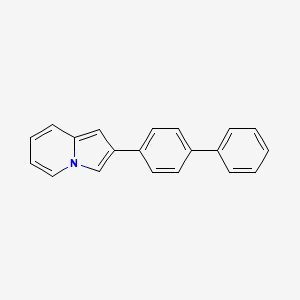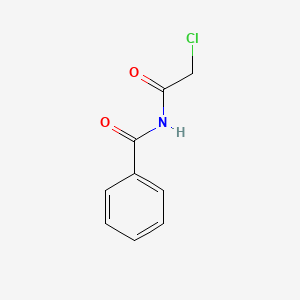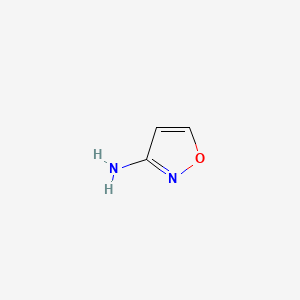
2-(4-Phenylphenyl)indolizine
Descripción general
Descripción
2-(4-Phenylphenyl)indolizine, also known as PPI, is an organic compound with a molecular formula of C21H15N. It is a derivative of indolizine, which is a nitrogen-containing heterocycle .
Synthesis Analysis
Indolizine derivatives have been synthesized using various methods. One of the most recent advances in the synthesis of indolizine and its derivatives involves radical cyclization/cross-coupling . This method has unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis
Indolizine is composed of two condensed rings: a pyrrole-type five-membered ring and a pyridine-type six-membered ring . The structure of this compound would include these rings along with the phenylphenyl group attached.Chemical Reactions Analysis
The synthesis of indolizines has been achieved through various chemical reactions. Some of these include classical methodologies such as Scholtz or Chichibabin reactions . More recent strategies involve transition metal-catalyzed reactions and approaches based on oxidative coupling .Aplicaciones Científicas De Investigación
Antiviral Activity : Indolizine derivatives, such as 2-phenyl-indolizine, have shown significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus (Foster et al., 1995).
Estrogen Receptor Agonism : Certain pyrrolo[2,1,5-cd]indolizine derivatives, like NNC 45-0095, exhibit mixed estrogen agonist/antagonist properties and bind with high affinity to the estrogen receptor, suggesting their potential in post-menopausal osteoporosis therapy (Jørgensen et al., 2000).
Anti-tubercular Activity : Indolizine derivatives have demonstrated efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Their potential as InhA inhibitors makes them promising candidates for tuberculosis therapy (Venugopala et al., 2021).
Anticancer Potential : Indolizine derivatives show significant activity against colorectal cancer cell lines. The presence of hydroxyl groups in the aromatic substituent of these compounds is crucial for their anticancer activity (Boot et al., 2014).
Optoelectronic Applications : 2,5-diaryl-indolizines, prepared through palladium-catalyzed cross-coupling reactions, are potential candidates for use in optoelectronic devices and biomolecular labeling due to their promising photophysical properties (Amaral et al., 2014).
Synthetic Methodologies : Novel synthetic methods have been developed for indolizine derivatives, such as 2-acetyl-3-(phenylamino)indolizine-1-carboxamide, highlighting the versatility of indolizine chemistry (Ziyaadini et al., 2011).
Inhibition of Secretory Phospholipase A2 : Indolizine derivatives have been found to inhibit secretory phospholipase A2 (sPLA2), an enzyme involved in the production of pro-inflammatory mediators, suggesting their potential as anti-inflammatory drugs (Hagishita et al., 1996).
Fluorescence-Based Technologies : The synthesis of indolizino[3,2-c]quinolines through oxidative Pictet-Spengler cyclization and their unique optical properties highlight the potential of indolizine derivatives in fluorescence-based biomedical applications (Park et al., 2015).
Photoluminescence Behavior : 6-Amino-8-cyanobenzo[1, 2-b]indolizines exhibit reversible pH-dependent optical properties, displaying an unusual blue shift in fluorescence emission when protonated. This highlights their potential as photoluminescent materials (Outlaw et al., 2016).
Ratiometric Fluorescent Probes : Indolizine-based fluorophores have been utilized to construct FRET systems for sensitive and selective detection of Cu2+ in biological systems, demonstrating their utility in molecular imaging (Zheng et al., 2017).
Antibacterial Activity : Indolizine derivatives have shown selective antibacterial activity against Mycobacterium tuberculosis and some pathogenic protozoa, suggesting their potential as antimicrobial agents (Gundersen et al., 2007).
Mecanismo De Acción
Target of Action
Indolizine, the core structure of 2-(4-Phenylphenyl)indolizine, is a nitrogen-containing heterocycle that has a variety of potential biological activities . .
Mode of Action
Indolizine derivatives have been found to exhibit a range of biological activities, including antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities
Biochemical Pathways
Given the diverse biological activities of indolizine derivatives, it can be inferred that multiple pathways might be affected .
Result of Action
Indolizine derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Indolizine and its derivatives have potential biological activities and can be used as organic fluorescent molecules for biological and material applications . This suggests that future research could focus on developing novel approaches for the synthesis of indolizine and its derivatives, including 2-(4-Phenylphenyl)indolizine.
Análisis Bioquímico
Biochemical Properties
2-(4-Phenylphenyl)indolizine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of various proteins involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its efficacy and potency. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in metabolic activity and cell viability.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the activity of co-factors involved in metabolic reactions, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters, which play a vital role in drug resistance and pharmacokinetics . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production. This localization is essential for its role in modulating cellular metabolism and signaling pathways.
Propiedades
IUPAC Name |
2-(4-phenylphenyl)indolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-6-16(7-3-1)17-9-11-18(12-10-17)19-14-20-8-4-5-13-21(20)15-19/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRYZYMUPQKNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365446 | |
| Record name | 2-(4-phenylphenyl)indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79373-03-8 | |
| Record name | 2-(4-phenylphenyl)indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)
![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)




